N,N'-benzene-1,3-diyldiquinoline-8-sulfonamide
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Overview
Description
N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE is a compound that belongs to the class of quinoline-sulfonamides. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE typically involves the reaction of quinoline derivatives with sulfonamide groups. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form the desired sulfonamide linkage . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate (CuSO₄) and sodium ascorbate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting protein-protein interactions, particularly in cancer cells.
Medicine: Potential therapeutic agent for treating cancers, neurodegenerative diseases, and other conditions
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1), which are involved in the proliferation of cancer cells . Additionally, it can modulate the activity of enzymes such as monoamine oxidases (MAOs) and cholinesterases (ChEs), making it a potential candidate for treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Shares a similar core structure but lacks the additional phenyl group.
Quinoline-8-sulfonamido-1,2,3-triazoles: These compounds have been studied for their anticancer activity and share similar sulfonamide linkages.
Uniqueness
N-[3-(QUINOLINE-8-SULFONAMIDO)PHENYL]QUINOLINE-8-SULFONAMIDE is unique due to its dual quinoline-sulfonamide structure, which enhances its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C24H18N4O4S2 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[3-(quinolin-8-ylsulfonylamino)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C24H18N4O4S2/c29-33(30,21-12-1-6-17-8-4-14-25-23(17)21)27-19-10-3-11-20(16-19)28-34(31,32)22-13-2-7-18-9-5-15-26-24(18)22/h1-16,27-28H |
InChI Key |
PNQFLSIMZIAAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Origin of Product |
United States |
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